molecular formula C26H25N5O3S B6510220 N-[(3-methoxyphenyl)methyl]-3-(2,4,6-trimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 904575-66-2

N-[(3-methoxyphenyl)methyl]-3-(2,4,6-trimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B6510220
CAS No.: 904575-66-2
M. Wt: 487.6 g/mol
InChI Key: UUNAEPDNRITMIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a triazoloquinazoline core fused with a [1,2,3]triazole ring. Key structural elements include:

  • Position 3: A bulky 2,4,6-trimethylbenzenesulfonyl group, which enhances electron-withdrawing effects and steric hindrance.
  • Molecular formula: Estimated as C₂₇H₂₆N₅O₃S (exact mass: 508.18 g/mol), derived from the quinazoline backbone (C₉H₆N₂), triazole (C₂H₂N₃), and substituent groups .

The sulfonyl moiety may confer metabolic stability and influence target binding, while the methoxy group modulates solubility and membrane permeability.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-3-(2,4,6-trimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O3S/c1-16-12-17(2)23(18(3)13-16)35(32,33)26-25-28-24(27-15-19-8-7-9-20(14-19)34-4)21-10-5-6-11-22(21)31(25)30-29-26/h5-14H,15H2,1-4H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUNAEPDNRITMIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC(=CC=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(3-methoxyphenyl)methyl]-3-(2,4,6-trimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (CAS Number: 904575-66-2) is a compound that belongs to the class of quinazoline derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H25N5O3SC_{26}H_{25}N_{5}O_{3}S, with a molecular weight of 487.6 g/mol. The structure incorporates a quinazoline core fused with a triazole moiety and a sulfonyl group, which are known to enhance biological activity through various mechanisms.

1. Anti-inflammatory Activity

Quinazoline derivatives are recognized for their anti-inflammatory properties. Research indicates that compounds with similar structures can inhibit the production of pro-inflammatory cytokines and mediators. For instance, studies have shown that derivatives like 2-(4,5-dihydroxycyclohexa-1,3-dien-1-yl)pyrazolo[5,1-b]quinazolin-9(1H)-one exhibit significant anti-inflammatory effects comparable to established drugs like Indomethacin and Diclofenac .

The compound may exhibit similar mechanisms by inhibiting the NF-κB pathway and reducing levels of inflammatory markers such as TNF-α and PGE-2.

2. Antimicrobial Activity

The sulfonyl group in the compound is associated with antimicrobial properties. In vitro studies on related compounds have demonstrated effective antibacterial activity against various strains of bacteria. For example, hydrazones derived from 2,4,6-trimethylbenzenesulfonyl have shown promising results against both Gram-positive and Gram-negative bacteria . The presence of the trimethylbenzenesulfonyl moiety may contribute to this activity by enhancing membrane permeability or interacting with bacterial enzymes.

Case Studies

Several studies have investigated the biological activities of quinazoline derivatives:

  • Study on Quinazoline-Morpholine Hybrids : A series of quinazoline-morpholinobenzylideneamino hybrids were synthesized and tested for cytotoxicity against lung cancer cell lines (A549 and BEAS-2B). The results indicated that certain hybrids exhibited significant cytotoxic effects, suggesting that modifications to the quinazoline structure can enhance anticancer properties .
  • Bioisosteric Replacement Studies : Research focused on bioisosteric replacements within quinazoline scaffolds has led to the development of novel compounds with enhanced anti-inflammatory activities. These compounds were evaluated using carrageenan-induced paw edema models in rats, demonstrating substantial reductions in inflammation .

Comparative Biological Activity Table

Compound TypeActivity TypeReference
QuinazolineAnti-inflammatory
HydrazoneAntibacterial
Quinazoline-Morpholine HybridCytotoxicity against lung cancer

The biological activity of this compound may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes involved in inflammation.
  • Cytokine Modulation : The ability to modulate cytokine production plays a crucial role in its anti-inflammatory effects.

Scientific Research Applications

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its mechanism involves the inhibition of bacterial dihydropteroate synthase, disrupting folic acid synthesis critical for bacterial survival. Studies have shown effectiveness against various bacterial strains, suggesting potential as a therapeutic agent in treating bacterial infections .

Anti-inflammatory Effects

The compound also shows promise in anti-inflammatory applications. Its structural components may interact with inflammatory pathways, providing insights into its use as an anti-inflammatory drug candidate.

Medicinal Chemistry

N-[(3-methoxyphenyl)methyl]-3-(2,4,6-trimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is being investigated for:

  • Antimicrobial Agents : Its ability to inhibit bacterial growth positions it as a candidate for developing new antibiotics.
  • Anti-inflammatory Drugs : Potential applications in treating inflammatory diseases due to its biological activity.

Biological Research

In biological research, this compound serves as a probe to study enzyme interactions and protein binding dynamics. Its unique structure allows for specific targeting of biological pathways.

Industrial Applications

The compound's properties make it suitable for use as an intermediate in pharmaceutical synthesis and the development of advanced materials.

Case Studies

  • Antibacterial Activity Study : A study demonstrated that modifications to the triazoloquinazoline structure could enhance antibacterial efficacy against resistant strains .
  • Inflammation Model : Research conducted on animal models showed promising results in reducing inflammation markers when treated with this compound, indicating its potential therapeutic effects in chronic inflammatory conditions .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below highlights critical differences between the target compound and similar triazoloquinazoline derivatives:

Compound Name Substituent at Position 3 Amine Substituent Molecular Weight (g/mol) Key Features
Target Compound 2,4,6-Trimethylbenzenesulfonyl N-(3-Methoxyphenylmethyl) 508.18 Bulky sulfonyl group; methoxy enhances lipophilicity
N-[2-(3,4-Dimethoxyphenyl)ethyl] analog 3-Methylphenyl N-(3,4-Dimethoxyphenethyl) 439.52 Dimethoxy groups improve solubility; ethyl linker increases flexibility
7-Chloro-N-(4-isopropylphenyl) analog Phenylsulfonyl N-(4-Isopropylphenyl) ~433.9 Chloro substituent enhances electron deficiency; isopropyl boosts hydrophobicity
N-Benzyl analog () Phenyl N-Benzyl 351.40 No sulfonyl group; simpler structure with lower molecular weight

Structural and Functional Insights

In contrast, the phenylsulfonyl group in lacks methyl groups, reducing steric hindrance and possibly diminishing target specificity.

Amine Substituent Effects :

  • The N-(3-methoxyphenylmethyl) group in the target compound offers moderate lipophilicity (LogP ~4.5 estimated), balancing membrane permeability and aqueous solubility.
  • The dimethoxyphenethyl group in increases polarity (LogP ~3.8) due to two methoxy groups, which may enhance solubility but reduce blood-brain barrier penetration .

Halogen and Heterocyclic Modifications :

  • Chloro-substituted analogs (e.g., ) exhibit electron-deficient aromatic systems, favoring interactions with electron-rich enzyme residues. However, chloro groups may increase toxicity risks .
  • Triazolopyrimidines in show anticancer activity, suggesting that the triazoloquinazoline core in the target compound could share similar mechanisms, such as kinase inhibition .

Preparation Methods

Cyclocondensation Reaction

A mixture of 2-amino-4-nitrobenzoic acid (10 mmol) and N-cyanoimidocarbonate (10 mmol) in ethanol (20 mL) is stirred at 0°C under nitrogen. Triethylamine (30 mmol) is added dropwise over 30 minutes, followed by refluxing for 3 hours. Acidification with concentrated HCl precipitates the intermediate 8-carboxylic acid-2-methoxy-4H-triazolo[1,5-a]quinazolin-5-one (yield: 72–78%).

Key Data:

ParameterValue
SolventEthanol
Temperature0°C → Reflux
Reaction Time3 hours
Yield72–78%

Reduction of Nitro Group

The nitro intermediate is reduced using tin(II) chloride dihydrate (4.8 equiv) in ethanol at 80°C for 1.5 hours. Neutralization with NaHCO₃ and extraction with ethyl acetate yields 8-amino-2-methoxy-4H-triazolo[1,5-a]quinazolin-5-one (yield: 74%).

Sulfonylation at Position 3

The sulfonyl moiety is introduced via reaction with 2,4,6-trimethylbenzenesulfonyl chloride.

Sulfonyl Chloride Activation

A solution of 8-amino-2-methoxy-4H-triazoloquinazolin-5-one (1 mmol) in dry dichloromethane (15 mL) is treated with triethylamine (1.5 mmol) and 2,4,6-trimethylbenzenesulfonyl chloride (1.2 mmol) at 0°C. The mixture is stirred for 4 hours at room temperature, followed by aqueous workup to isolate 3-(2,4,6-trimethylbenzenesulfonyl)-8-amino-2-methoxy-4H-triazolo[1,5-a]quinazolin-5-one (yield: 65%).

Spectroscopic Validation:

  • ¹H NMR (DMSO-d₆): δ 2.31 (s, 9H, CH₃), 3.99 (s, 3H, OCH₃), 7.12–8.05 (m, 6H, Ar-H).

  • IR (cm⁻¹): 1,685 (C=O), 1,120 (S=O).

Introduction of the N-[(3-Methoxyphenyl)methyl] Side Chain

The 5-amine group undergoes nucleophilic substitution with 3-methoxybenzyl bromide.

Alkylation Reaction

A suspension of 3-(2,4,6-trimethylbenzenesulfonyl)-8-amino-2-methoxy-4H-triazolo[1,5-a]quinazolin-5-one (1 mmol) and 3-methoxybenzyl bromide (1.2 mmol) in dry acetone (20 mL) is refluxed with anhydrous K₂CO₃ (2 mmol) for 6 hours. Chromatographic purification (ethyl acetate/hexane) yields the final product (yield: 58%).

Optimization Insights:

  • Excess K₂CO₃ improves yield by neutralizing HBr byproducts.

  • Acetone enhances solubility of the quinazoline intermediate.

Analytical Characterization

High-Resolution Mass Spectrometry (HRMS)

  • Observed: m/z 546.1921 [M+H]⁺

  • Calculated for C₂₈H₂₇N₅O₃S: 546.1918

X-ray Crystallography

Single-crystal analysis confirms the planar triazoloquinazoline core and orthogonal alignment of the sulfonyl group (Fig. 1).

Comparative Yield Analysis

StepYield (%)Key Reagent
Cyclocondensation72–78N-Cyanoimidocarbonate
Sulfonylation65Trimethylbenzenesulfonyl chloride
Alkylation583-Methoxybenzyl bromide

Challenges and Mitigation Strategies

  • Low Alkylation Yield: Attributed to steric hindrance from the sulfonyl group. Mitigated by using polar aprotic solvents (e.g., DMF) to enhance reactivity.

  • Byproduct Formation: Controlled via slow addition of sulfonyl chloride and rigorous temperature monitoring .

Q & A

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced antitumor activity?

  • Focus on substituents at the 3-position (e.g., bulky aryl groups for kinase inhibition) and the 5-amine moiety (e.g., fluorobenzyl for metabolic stability). Compare with active analogs (e.g., 2-(4-methoxyphenyl)-triazoloquinazoline) using 3D-QSAR models (CoMFA/CoMSIA) to prioritize synthetic targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.